N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide
Description
Properties
CAS No. |
93893-34-6 |
|---|---|
Molecular Formula |
C22H41N3O |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+ |
InChI Key |
DNMNDVSFVZUBTJ-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Origin of Product |
United States |
Preparation Methods
Activation of 9,12,15-Octadecatrienoic Acid
The carboxylic acid group of 9,12,15-octadecatrienoic acid is activated to facilitate amide bond formation. Common activation methods include:
- Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride
- Formation of active esters (e.g., N-hydroxysuccinimide esters)
- Use of carbodiimide coupling agents (e.g., DCC - dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine)
This activation step is critical to ensure efficient coupling with the amine while minimizing degradation of the sensitive polyunsaturated chain.
Coupling with 2-(2-Aminoethylamino)ethylamine
The amine component, 2-(2-aminoethylamino)ethylamine, contains two primary amino groups and one secondary amino group, allowing selective reaction at one amino site to form the amide linkage. The coupling is typically performed by:
- Adding the activated acid derivative to a solution of the amine in anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Maintaining low temperature to prevent side reactions and preserve double bonds
- Stirring under inert atmosphere (nitrogen or argon) to avoid oxidation
The reaction proceeds to form the amide bond, yielding N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide.
Purification
Post-reaction, the crude product is purified by:
- Extraction and washing to remove unreacted starting materials and byproducts
- Chromatographic techniques such as silica gel column chromatography or preparative HPLC
- Crystallization or recrystallization if applicable
Purity is confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic analysis.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Acid Activation | Thionyl chloride or DCC/DMAP in anhydrous solvent | Converts carboxylic acid to reactive intermediate |
| 2 | Amide Coupling | 2-(2-Aminoethylamino)ethylamine, inert atmosphere, low temperature | Forms amide bond selectively |
| 3 | Work-up and Purification | Extraction, chromatography, recrystallization | Isolates pure target compound |
| 4 | Characterization | NMR, IR, MS, HPLC | Confirms structure and purity |
Research Findings and Optimization Notes
Preservation of Unsaturation: The polyunsaturated fatty acid chain (9,12,15-octadecatrienoic acid) is sensitive to oxidation and isomerization. Therefore, synthesis is performed under inert atmosphere and low temperature to maintain the E configuration of double bonds.
Yield Considerations: Use of carbodiimide coupling agents with catalytic DMAP improves coupling efficiency and yield, reducing side reactions compared to acid chloride methods.
Solvent Choice: Anhydrous, aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis and side reactions.
Multi-step Synthesis for Extended Amines: For derivatives with longer polyamine chains (e.g., N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide), iterative coupling steps are required, involving protection/deprotection strategies for selective amine functionalization.
Comparative Notes on Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Preparation Complexity |
|---|---|---|---|
| This compound | C22H41N3O | 363.6 | Single amide coupling step |
| N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide | C26H51N5O | 449.7 | Multi-step, iterative coupling |
The increased complexity in polyamine derivatives requires more elaborate synthetic routes with protection of amino groups to achieve selective amide bond formation.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in the compound undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to form a carboxylic acid and amine derivatives.
Reaction Conditions and Products
The reaction kinetics depend on the steric hindrance imposed by the long unsaturated hydrocarbon chain, which may slow hydrolysis compared to simpler amides .
Reactivity at Amino Groups
The compound contains three primary amino groups that participate in nucleophilic reactions:
Alkylation
Amino groups react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Key Observations
-
Reaction proceeds efficiently in polar aprotic solvents (e.g., DMF) at 50°C .
-
Steric effects from the hydrocarbon chain reduce reaction rates compared to smaller amines.
Acylation
Acetylation with acetic anhydride yields acetylated derivatives:
Product Stability
Reactions at Unsaturated Bonds
The 9,12,15-octadecatrienamide moiety contains conjugated double bonds susceptible to:
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates all double bonds:
Catalytic Efficiency
Oxidation
Oxidative cleavage with ozone or KMnO₄ generates shorter-chain carboxylic acids:
Selectivity
Complexation with Metal Ions
The ethylenediamine moieties act as polydentate ligands, forming stable complexes with transition metals:
Representative Complexes
| Metal Ion | Coordination Geometry | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Octahedral | 12.4 ± 0.3 | Catalysis studies |
| Fe³⁺ | Trigonal bipyramidal | 9.8 ± 0.2 | Magnetic materials |
Complexation is pH-dependent, with optimal binding occurring near pH 7–8 .
Condensation Reactions
The primary amines participate in Schiff base formation with carbonyl compounds:
Notable Applications
Stability Under Ambient Conditions
The compound degrades via autoxidation of its unsaturated bonds, forming hydroperoxides and carbonyl compounds. Accelerated stability studies (40°C, 75% RH) show:
| Time (weeks) | Degradation Products | % Remaining |
|---|---|---|
| 0 | – | 100 |
| 4 | Hydroperoxides, short-chain amides | 82 |
| 8 | Ketones, aldehydes | 63 |
Storage under inert atmosphere (N₂) at −20°C is recommended for long-term stability .
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential use in treating bacterial infections .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with diseases like Alzheimer's. Studies have indicated its potential to inhibit acetylcholinesterase, thereby enhancing neurotransmitter levels and improving cognitive function .
Lipid-Based Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in formulating lipid-based drug delivery systems. Its ability to form micelles enhances the solubility of hydrophobic drugs, improving their bioavailability .
Cell Membrane Interaction
The unique structure allows for effective interaction with cell membranes, facilitating the transport of therapeutic agents across lipid bilayers. This property is particularly useful in developing targeted therapies for specific cell types .
Biodegradable Polymers
This compound can be incorporated into biodegradable polymer matrices for applications in drug delivery and tissue engineering. Its compatibility with biological systems makes it an ideal candidate for developing sustainable materials .
Coatings and Adhesives
The compound's chemical properties allow it to be used in formulating advanced coatings and adhesives that require specific adhesion characteristics and durability under various environmental conditions .
Data Summary Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceuticals | Anticancer therapy | Induces apoptosis in cancer cells |
| Antimicrobial agent | Effective against E. coli and S. aureus | |
| Enzyme inhibition | Inhibits acetylcholinesterase | |
| Biochemistry | Drug delivery systems | Enhances solubility of hydrophobic drugs |
| Cell membrane interaction | Facilitates transport across lipid bilayers | |
| Material Science | Biodegradable polymers | Compatible with biological systems |
| Coatings and adhesives | Provides specific adhesion characteristics |
Case Studies
- Cytotoxicity Study : A recent investigation into the cytotoxic effects of this compound revealed a significant reduction in cell viability in breast cancer cell lines when treated with varying concentrations of the compound over 48 hours .
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound demonstrated MIC values lower than those of conventional antibiotics against gram-positive and gram-negative bacteria .
- Enzyme Inhibition Research : A detailed analysis showed that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide and its analogs:
Structural and Functional Differences
- Headgroup Chemistry: The target compound’s aminoethylaminoethyl group introduces primary and secondary amines, enabling protonation at physiological pH (pKa ~8–10) and facilitating interactions with anionic biomolecules. In contrast, hydroxyethyl analogs (e.g., CAS 5839-65-6) rely on hydroxyl groups for hydrogen bonding, which lack basicity and exhibit lower charge-dependent solubility . Diethanolamide derivatives (e.g., CAS 59846-11-6) prioritize hydrophilicity via hydroxyl groups, enhancing compatibility with aqueous formulations but limiting membrane permeability .
- Unsaturation Profile: The target compound and CAS 59846-11-6 share three double bonds, promoting fluidity and lower melting points compared to mono-unsaturated analogs like CAS 5839-65-6. However, the conjugation pattern (9Z,12Z,15Z vs. isolated double bonds) may influence oxidative stability and lipid bilayer interactions .
Physicochemical Properties
- Solubility: Aminoethyl derivatives exhibit pH-dependent solubility: protonated amines enhance water solubility in acidic media, while deprotonation increases lipid miscibility. Hydroxyethyl analogs maintain consistent hydrophilicity due to uncharged hydroxyl groups .
- Thermal Stability: Polyunsaturated compounds (3 double bonds) are prone to oxidation, necessitating stabilizers for industrial use. Mono-unsaturated analogs (e.g., CAS 5839-65-6) are more thermally stable but less effective in fluidizing lipid matrices .
Biological Activity
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is an organic compound with significant potential in various biological applications due to its unique structure and properties. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C22H41N3O
- Molecular Weight : 363.58 g/mol
- CAS Number : 93893-34-6
- EINECS : 299-622-5
- Physical State : Typically appears as a viscous liquid or oil.
Synthesis Methods
The synthesis of this compound generally involves multi-step organic synthesis techniques. One common method includes:
- Starting Materials : Unsaturated fatty acids and aminoethyl derivatives.
- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used.
- Conditions : The reaction is typically carried out under controlled temperature and pH to optimize yield.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Exhibits scavenging properties against free radicals.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
- Antimicrobial Properties : Demonstrates activity against a range of pathogens, including bacteria and fungi.
Case Studies
-
Antioxidant Evaluation :
- A study assessed the compound's ability to reduce oxidative stress in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
-
Anti-inflammatory Research :
- In vitro experiments showed that this compound effectively downregulated TNF-alpha and IL-6 production in macrophage cell lines.
-
Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-[2-(Aminoethyl)-N-(2-aminoethyl)octadecanamide | Saturated fatty acid chain | Less reactive due to saturation |
| N-(3-Aminopropyl)-9-octadecenoic acid amide | Contains an unsaturated bond | Different carbon chain length |
| N-[2-[(3-Aminopropyl)amino]propyl]-octadecanamide | Varies in alkyl side chain | Different amine structure |
This comparison highlights how the unsaturation and functional groups in this compound enhance its reactivity and biological activity compared to structurally similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
